Cas no 2228241-00-5 (2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid)

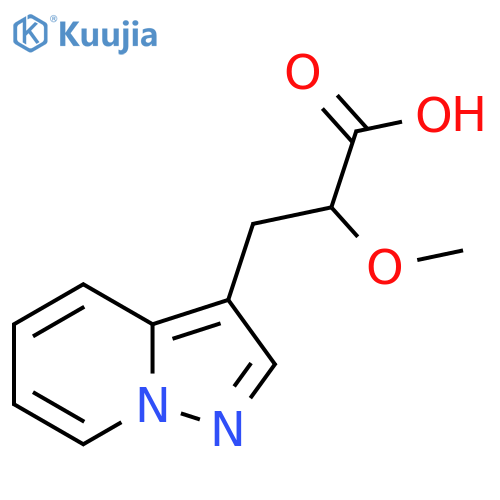

2228241-00-5 structure

商品名:2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid

2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid

- 2228241-00-5

- EN300-1748829

- 2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid

-

- インチ: 1S/C11H12N2O3/c1-16-10(11(14)15)6-8-7-12-13-5-3-2-4-9(8)13/h2-5,7,10H,6H2,1H3,(H,14,15)

- InChIKey: NXVYUVFJMAUKLH-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(=O)O)CC1C=NN2C=CC=CC2=1

計算された属性

- せいみつぶんしりょう: 220.08479225g/mol

- どういたいしつりょう: 220.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748829-0.05g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 0.05g |

$1428.0 | 2023-09-20 | ||

| Enamine | EN300-1748829-0.5g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 0.5g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1748829-1g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 1g |

$1701.0 | 2023-09-20 | ||

| Enamine | EN300-1748829-5g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 5g |

$4930.0 | 2023-09-20 | ||

| Enamine | EN300-1748829-1.0g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 1g |

$1701.0 | 2023-05-23 | ||

| Enamine | EN300-1748829-2.5g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 2.5g |

$3332.0 | 2023-09-20 | ||

| Enamine | EN300-1748829-0.25g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 0.25g |

$1564.0 | 2023-09-20 | ||

| Enamine | EN300-1748829-0.1g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 0.1g |

$1496.0 | 2023-09-20 | ||

| Enamine | EN300-1748829-5.0g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 5g |

$4930.0 | 2023-05-23 | ||

| Enamine | EN300-1748829-10.0g |

2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid |

2228241-00-5 | 10g |

$7312.0 | 2023-05-23 |

2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

2228241-00-5 (2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid) 関連製品

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 55290-64-7(Dimethipin)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 307-59-5(perfluorododecane)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量